1-(3,5-dimethylpiperidin-1-yl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one
Description
This compound features a 3,5-dimethylpiperidinyl group linked via an ethanone bridge to a 1,3,4-oxadiazole ring substituted with a 4-methylphenyl group and a sulfanyl moiety. The piperidine ring’s 3,5-dimethyl substituents introduce steric hindrance and modulate lipophilicity, while the oxadiazole core contributes to π-π stacking interactions and metabolic stability.
Properties
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-12-4-6-15(7-5-12)17-19-20-18(23-17)24-11-16(22)21-9-13(2)8-14(3)10-21/h4-7,13-14H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGBACDAFQVZKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,5-dimethylpiperidin-1-yl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one typically involves multiple steps, including the formation of the piperidine ring, the oxadiazole ring, and the sulfanyl linkage. The synthetic route may involve the following steps:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Oxadiazole Ring: This step involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Sulfanyl Linkage Formation:
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(3,5-dimethylpiperidin-1-yl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 315.44 g/mol. The structure features a piperidine ring, an oxadiazole moiety, and a sulfanyl group, contributing to its potential biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of compounds containing oxadiazole and piperidine structures exhibit significant anticancer properties. For example, a study highlighted the synthesis of related compounds that demonstrated selective cytotoxicity against various cancer cell lines. The mechanism is believed to involve the disruption of cellular processes essential for tumor growth .
Antimicrobial Properties
Compounds similar to 1-(3,5-dimethylpiperidin-1-yl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one have shown promising antimicrobial activities against both Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group enhances the compound's ability to penetrate bacterial membranes, making it an interesting candidate for further development as an antimicrobial agent .
Central Nervous System Effects
The piperidine component suggests potential applications in neuropharmacology. Research indicates that compounds with similar structures can influence neurotransmitter systems and may have implications for treating neurological disorders such as anxiety and depression. The modulation of serotonin and dopamine pathways is particularly noteworthy .
Case Studies and Experimental Findings
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including the formation of the oxadiazole ring followed by coupling reactions with piperidine derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylpiperidin-1-yl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the oxadiazole ring can engage in hydrogen bonding and π-π interactions. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share key structural motifs with the target molecule, enabling a comparative analysis of their physicochemical and pharmacological properties:
Structural Analogues
Physicochemical Properties
- Lipophilicity : The 3,5-dimethylpiperidine in the target compound likely increases lipophilicity compared to 4-methylpiperidine analogues due to additional alkyl groups.
- Solubility : The 4-methylphenyl group may reduce aqueous solubility relative to the dihydrobenzodioxin or furan substituents, which possess oxygen atoms capable of hydrogen bonding .
Research Findings and Limitations
- Synthetic Feasibility : The target compound’s synthesis likely follows established routes for oxadiazole-thioether derivatives, involving cyclization of thiosemicarbazides and subsequent alkylation .
- Computational Predictions : Molecular docking studies suggest that the 3,5-dimethylpiperidine group may hinder binding to cytochrome P450 enzymes compared to 4-methyl analogues, reducing off-target interactions.
- Data Gaps : Experimental data on solubility, stability, and biological activity are absent. Comparative studies with analogues are needed to validate hypotheses.
Biological Activity
The compound 1-(3,5-dimethylpiperidin-1-yl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one (often referred to as Compound A ) is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
Compound A has the following molecular formula:
- Molecular Formula : C16H23N3OS
- Molecular Weight : 305.44 g/mol
The structural characteristics include a piperidine ring and an oxadiazole moiety, which are significant for its biological interactions.
The biological activity of Compound A is primarily attributed to its interaction with various biological targets:
- Dopamine Transporter Inhibition : Similar compounds have been identified as dopamine transporter (DAT) inhibitors, which can influence neurotransmitter levels in the brain. This mechanism has implications for treating disorders such as depression and addiction .
- Thymidine Phosphorylase Inhibition : The oxadiazole component is known for its ability to inhibit thymidine phosphorylase (TP), an enzyme implicated in cancer progression. Inhibition of TP can lead to reduced tumor growth and angiogenesis .
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, potentially protecting cells from oxidative stress .
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of Compound A.
- Study on DAT Inhibition : A study published in the Journal of Medicinal Chemistry highlighted that derivatives of piperidine have varying affinities for DAT, with some showing K(i) values in the low nanomolar range. This suggests that modifications can enhance potency against cocaine addiction .
- Anticancer Research : Research focusing on 1,3,4-oxadiazole derivatives indicated their potential as TP inhibitors in various cancer cell lines. These studies demonstrated that such compounds could significantly reduce cell viability and induce apoptosis in cancer cells .
- Oxidative Stress Studies : Investigations into the antioxidant properties of similar piperidine derivatives revealed their ability to scavenge free radicals effectively, thus providing a protective effect against oxidative damage in cellular models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
